molecular formula C7H9N3O B12989964 3-Amino-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

3-Amino-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

Cat. No.: B12989964
M. Wt: 151.17 g/mol
InChI Key: ZPIFIWCIVMRTEM-UHFFFAOYSA-N
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Description

3-Amino-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one: is a heterocyclic compound with an intriguing structure. It belongs to the pyrazolo[1,5-a]pyridine family, which combines features of both pyrazole and pyridine rings. The compound’s systematic name reflects its fused ring system, containing a pyrazole ring fused to a pyridine ring. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes::

    A Practical Synthesis:

Industrial Production::
  • While industrial-scale production methods are not widely documented, the synthetic strategy mentioned above could potentially be adapted for large-scale synthesis.

Chemical Reactions Analysis

    3-Amino-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one: can participate in various chemical reactions:

  • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

    Biology and Medicine: Investigations focus on its biological activity, such as interactions with enzymes or receptors.

    Industry: Its unique structure may find applications in materials science or drug development.

Mechanism of Action

  • The exact mechanism of action remains an active area of research.
  • Potential molecular targets and pathways could involve protein binding, enzyme inhibition, or modulation of cellular signaling.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one

InChI

InChI=1S/C7H9N3O/c8-5-4-9-10-3-1-2-6(11)7(5)10/h4H,1-3,8H2

InChI Key

ZPIFIWCIVMRTEM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=NN2C1)N

Origin of Product

United States

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